6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Brand Name:
Vulcanchem
CAS No.:
15923-78-1
VCID:
VC21044454
InChI:
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3
SMILES:
CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl
Molecular Formula:
C13H16N2
Molecular Weight:
200.28 g/mol
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride
CAS No.: 15923-78-1
Cat. No.: VC21044454
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole is an organic heterobicyclic compound and an organonitrogen heterocyclic compound. |
|---|---|
| CAS No. | 15923-78-1 |
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
| Standard InChI | InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3 |
| Standard InChI Key | ZBXDOQWPGBISAR-UHFFFAOYSA-N |
| SMILES | CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl |
| Canonical SMILES | CN1C2=C(CCNCC2)C3=CC=CC=C31 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator